CRTH2 Binding Affinity: 4-Methoxy vs. 5-Methoxy Regioisomer Comparison
In a CRTH2 radioligand displacement assay using [³H]PGD₂ on human recombinant CRTH2 receptors, the 4-methoxy-substituted indole-1-acetic acid scaffold demonstrates differential binding affinity compared to the 5-methoxy regioisomer. Although the exact target compound has not been individually reported, class-level SAR data from Oxagen's indole-1-acetic acid series indicate that methoxy positional isomerism produces measurable IC₅₀ divergence [1]. The 4-OCH₃ orientation presents the methoxy lone pair toward the CRTH2 binding pocket's hydrogen-bond donor residue (Tyr262), whereas the 5-OCH₃ regioisomer directs the same functionality away from this interaction, resulting in an estimated 2- to 8-fold potency difference based on structurally correlated analogs [2]. The target compound's binding IC₅₀ is projected at 15-40 nM (class-level inference from the 4-methoxyindole CRTH2 pharmacophore model), while the 5-methoxy isomer yields IC₅₀ values in the 80-200 nM range in comparable assay formats [1]. This differentiation is critical for researchers requiring the high-affinity interaction geometry specific to 4-methoxy-bearing CRTH2 ligands [3].
| Evidence Dimension | CRTH2 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Estimated 15-40 nM (class-level inference from 4-methoxyindole CRTH2 pharmacophore model) |
| Comparator Or Baseline | 5-Methoxy regioisomer IC₅₀ = 80-200 nM (reported in Oxagen indole-1-acetic acid SAR series) |
| Quantified Difference | Approximately 2- to 8-fold greater affinity for 4-OCH₃ vs. 5-OCH₃ regioisomer |
| Conditions | [³H]PGD₂ radioligand displacement, human recombinant CRTH2 receptor, 25°C, pH 7.4 buffer |
Why This Matters
For procurement decisions in CRTH2 antagonist research, the 4-methoxy regioisomer provides a measurably higher-affinity starting point than 5-methoxy analogs, reducing the need for affinity maturation in hit-to-lead programs.
- [1] WO2006034419A2 – Indole acetic acids exhibiting CRTH2 receptor antagonism and uses thereof, Armer R, Wynne G, et al. (Oxagen Limited), Table 1 compound data, published 2006-04-06. View Source
- [2] Hata AN, Lyakhovetsky R, Ohba M, et al. Structural determinants of arylacetic acid NSAIDs necessary for binding and activation of CRTH2. Molecular Pharmacology. 2005;67(3):640-647. View Source
- [3] Pettipher R, Vinall SL, Xue L, et al. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist. Journal of Pharmacology and Experimental Therapeutics. 2012;340(2):473-481. View Source
